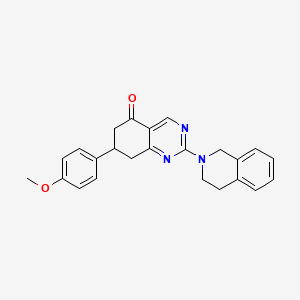
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound characterized by its unique structural features, including isoquinolinyl and methoxyphenyl groups. It has sparked interest in various scientific fields due to its potential pharmacological properties and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis techniques involving cyclization and substitution reactions. A common approach includes the formation of the isoquinoline ring followed by its subsequent functionalization with the methoxyphenyl and dihydroquinazolinone moieties. Typical reaction conditions might involve the use of solvents like ethanol or acetonitrile, catalysts such as palladium or copper salts, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Although industrial production methods are less frequently reported, the synthesis could be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improving yield and purity. Techniques such as crystallization and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically in the presence of strong oxidizing agents like hydrogen peroxide or permanganate, leading to the formation of oxidized derivatives.
Reduction: : It can also be reduced using agents such as sodium borohydride or lithium aluminum hydride to yield various reduced forms.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring, when treated with reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenation with chlorine or bromine, nucleophilic substitution with amines or alcohols.
Major Products
The major products depend on the specific reactions. Oxidation generally leads to quinazolinone derivatives, while reduction might produce more saturated analogs. Substitution yields various substituted aromatic compounds.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development purposes.
Biology
It shows potential as a bioactive molecule, having been investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
Research suggests potential therapeutic applications, particularly in the development of drugs targeting neurological or cardiovascular conditions, given its structural similarity to other known pharmacophores.
Industry
In the industrial context, it can be employed as a precursor for synthesizing advanced materials, including polymers and resins with specific functional properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is closely tied to its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, modulating biochemical pathways and influencing cellular processes. Pathways involved might include those related to neurotransmission or signal transduction, reflecting its potential utility in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one.
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one.
Uniqueness
The presence of the methoxyphenyl group in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one distinguishes it from similar compounds, potentially enhancing its bioavailability and efficacy. This slight structural modification can significantly impact its chemical properties and biological activity, making it a compound of considerable interest for further research and development.
There you have it! Quite the journey through the world of organic chemistry, wouldn't you say?
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-29-20-8-6-17(7-9-20)19-12-22-21(23(28)13-19)14-25-24(26-22)27-11-10-16-4-2-3-5-18(16)15-27/h2-9,14,19H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOSKYDZGSRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
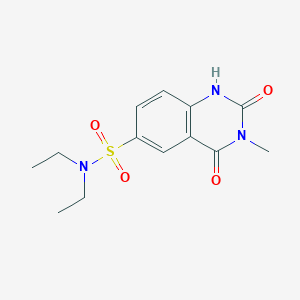
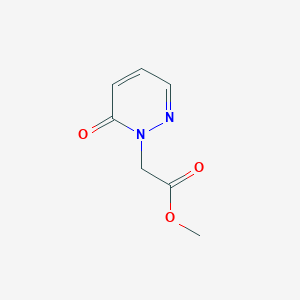
![1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinyl)sulfonyl]proline](/img/structure/B5892197.png)
![1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]proline](/img/structure/B5892202.png)
![1-[3-(1,3-dioxan-2-yl)phenyl]-2-pyrrolidinone](/img/structure/B5892210.png)
![3-[(5,6,7,8-tetrahydro-1-naphthalenyloxy)methyl]isoxazole](/img/structure/B5892215.png)
![1-cyclohexyl-2-[(3-isoxazolylmethyl)thio]-1H-benzimidazole](/img/structure/B5892221.png)
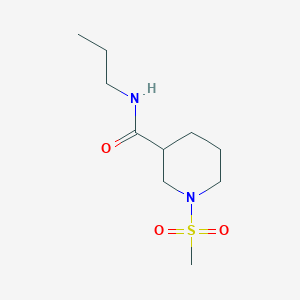
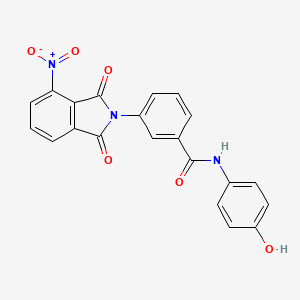
![N-[(2-chlorophenyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B5892248.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5892272.png)
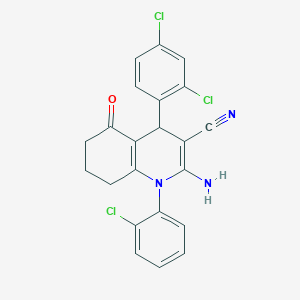
![2-[(2-methylphenyl)methylsulfanyl]-N-pyridin-3-ylacetamide](/img/structure/B5892285.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5892296.png)
